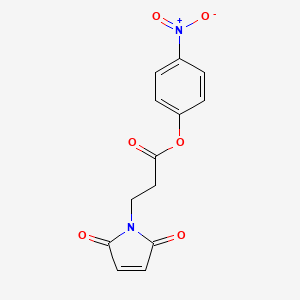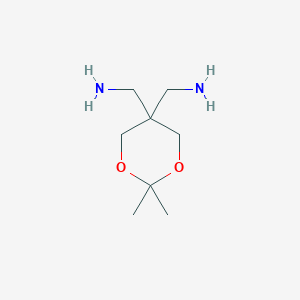
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a complex organic compound that features a pyrazole ring substituted with an isopropyl group and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pyrazole and pyrazine rings can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-isopropyl-5-thieno[3,2-b]thiophen-2-yl-1,3,4-oxadiazole
- (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives
Uniqueness
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-(5-propan-2-yl-3-pyrazin-2-ylpyrazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H14N4O/c1-9(2)12-7-10(15-16(12)5-6-17)11-8-13-3-4-14-11/h3-4,6-9H,5H2,1-2H3 |
InChI Key |
TZVDAQHDABKALC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B13353624.png)


![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)





![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13353668.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)

![N-[(4-chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide](/img/structure/B13353699.png)
